molecular formula C10H13N3O2 B13151073 5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13151073
M. Wt: 207.23 g/mol
InChI Key: UCLHVGCBBORCQI-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrrolidine with a pyrimidine precursor. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and reactivity.

    5-Methyl-2-(pyrrolidin-1-yl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different biological activities.

    2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

5-Methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets and improve its solubility in various solvents.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c1-7-6-11-10(12-8(7)9(14)15)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15)

InChI Key

UCLHVGCBBORCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)N2CCCC2

Origin of Product

United States

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